7-Methoxy-6-(trifluoromethyl)-1H-indazole
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Overview
Description
7-Methoxy-6-(trifluoromethyl)-1H-indazole is a chemical compound characterized by its unique structure, featuring a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-(trifluoromethyl)-1H-indazole typically involves multiple steps, starting with the construction of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of an o-nitroaniline derivative with a carboxylic acid or its derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-6-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 7-Methoxy-6-(trifluoromethyl)-1H-indazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be employed as a molecular probe or a fluorescent substrate for studying enzyme activities, particularly in oxidoreductases.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7-Methoxy-6-(trifluoromethyl)-1H-indazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
7-Methoxy-4-(trifluoromethyl)coumarin
2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine
Uniqueness: 7-Methoxy-6-(trifluoromethyl)-1H-indazole stands out due to its specific combination of functional groups and its potential applications in various fields. While similar compounds may share some structural features, the presence of the indazole core and the specific positioning of the methoxy and trifluoromethyl groups contribute to its unique properties and applications.
Properties
Molecular Formula |
C9H7F3N2O |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
7-methoxy-6-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-6(9(10,11)12)3-2-5-4-13-14-7(5)8/h2-4H,1H3,(H,13,14) |
InChI Key |
OPCVTAVKHXQMAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1NN=C2)C(F)(F)F |
Origin of Product |
United States |
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